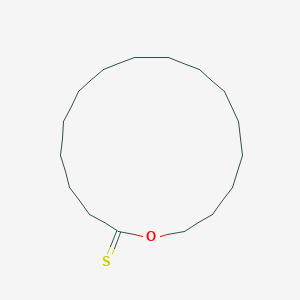
1-Oxacycloheptadecane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxacycloheptadecane-2-thione is a chemical compound with the molecular formula C16H30OS It is characterized by the presence of a thioester functional group within a 17-membered ring structure
Métodos De Preparación
The synthesis of 1-Oxacycloheptadecane-2-thione can be achieved through several methods. One common approach involves the thionation of oxacycloheptadecane derivatives using reagents such as phosphorus pentasulfide (P4S10) and hexamethyldisiloxane (HMDO) in xylene . The reaction typically requires heating and careful control of reaction conditions to ensure high yield and purity.
Industrial production methods for this compound may involve similar thionation reactions but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.
Análisis De Reacciones Químicas
1-Oxacycloheptadecane-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the thione sulfur, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Oxacycloheptadecane-2-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules and potential bioactive properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Mecanismo De Acción
The mechanism by which 1-Oxacycloheptadecane-2-thione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thione group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, its large ring structure allows for specific binding interactions with proteins and other macromolecules, potentially modulating their activity.
Comparación Con Compuestos Similares
1-Oxacycloheptadecane-2-thione can be compared to other thioester-containing compounds such as:
Propiedades
Número CAS |
107223-88-1 |
|---|---|
Fórmula molecular |
C16H30OS |
Peso molecular |
270.5 g/mol |
Nombre IUPAC |
oxacycloheptadecane-2-thione |
InChI |
InChI=1S/C16H30OS/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-16/h1-15H2 |
Clave InChI |
MUQHUCGUGXJQPD-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCCCC(=S)OCCCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


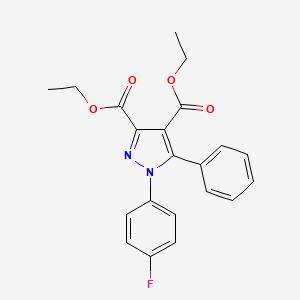
![2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate](/img/structure/B14333565.png)
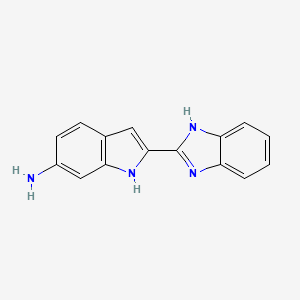
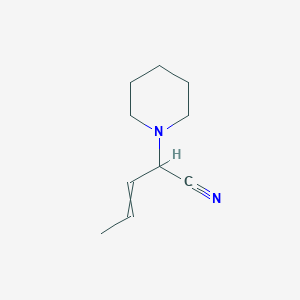
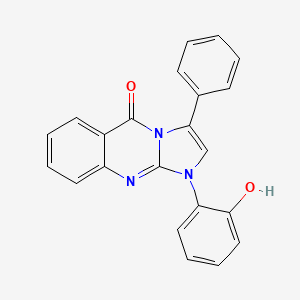
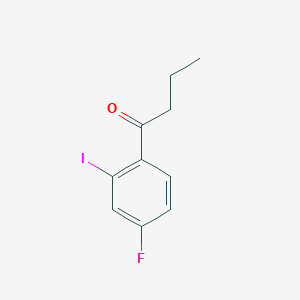
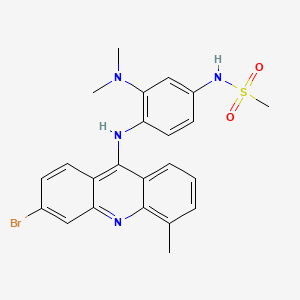
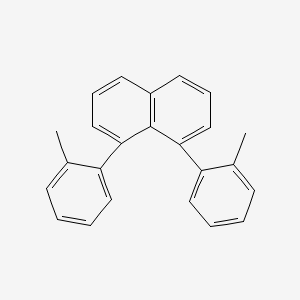
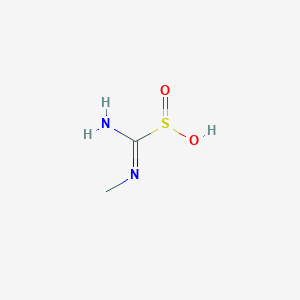
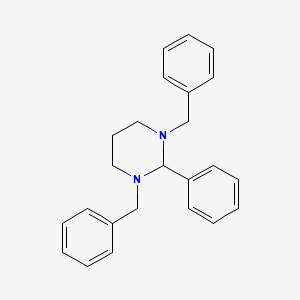
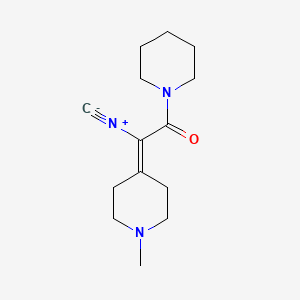
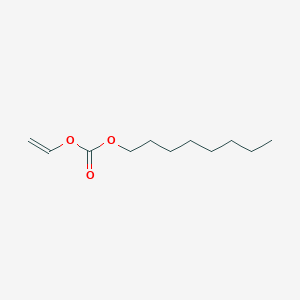
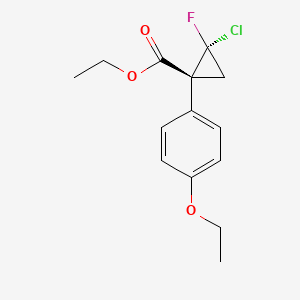
![3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride](/img/structure/B14333648.png)
